4-(2-methoxyphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol
Overview
Description
4-(2-methoxyphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C12H15N3OS and its molecular weight is 249.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 249.09358328 g/mol and the complexity rating of the compound is 319. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Corrosion Inhibition
Research has demonstrated the effectiveness of triazole derivatives in corrosion control. For instance, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole has been tested for its ability to inhibit mild steel corrosion in hydrochloric acid medium. The compound showed high inhibition efficiency, suggesting that similar compounds, including "4-(2-methoxyphenyl)-5-propyl-4H-1,2,4-triazole-3-thiol," could serve as effective corrosion inhibitors (Bentiss et al., 2009).
Synthesis and Characterization of Novel Compounds
Triazole derivatives have been synthesized for various applications, including pharmaceutical research. For example, research involving the alkylation of triazole compounds to create new derivatives with potential for further chemical modification demonstrates the synthetic utility of this chemical class. These processes often aim at producing compounds with desirable pharmacological properties (Wurfer & Badea, 2021).
Antimicrobial and Antifungal Activities
Triazole derivatives have been investigated for their antimicrobial and antifungal activities. The synthesis of new triazole compounds and evaluation of their efficacy against various microorganisms highlight the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2010).
Pharmaceutical Research and Development
Research into the pharmacological properties of triazole derivatives is ongoing. These compounds have been studied for their potential in treating various conditions, including cancer and inflammation. For example, new triazole-based Schiff bases have been synthesized and evaluated for their cholinesterase inhibitory potential, indicating their possible use in treating diseases like Alzheimer's (Arfan et al., 2018).
Properties
IUPAC Name |
4-(2-methoxyphenyl)-3-propyl-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-3-6-11-13-14-12(17)15(11)9-7-4-5-8-10(9)16-2/h4-5,7-8H,3,6H2,1-2H3,(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAYBIRMYLQWPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NNC(=S)N1C2=CC=CC=C2OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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